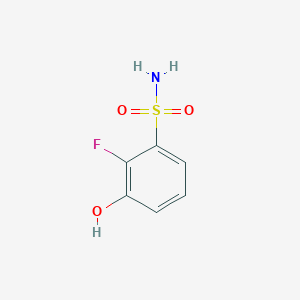

2-Fluoro-3-hydroxybenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6FNO3S |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-fluoro-3-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H6FNO3S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3,9H,(H2,8,10,11) |

InChI Key |

BDVDJTCZVKQZHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3 Hydroxybenzenesulfonamide and Analogous Structures

Established Chemical Synthesis Routes for Benzenesulfonamide (B165840) Derivatives

The synthesis of benzenesulfonamide derivatives is a well-established field in organic chemistry, with a variety of methods available for the introduction and manipulation of functional groups on the aromatic ring.

Strategies for Aromatic Halogenation and Hydroxylation Precursors

The introduction of halogen and hydroxyl groups onto an aromatic ring is a critical step in the synthesis of precursors for 2-Fluoro-3-hydroxybenzenesulfonamide.

Aromatic Fluorination: The introduction of a fluorine atom can be accomplished through several methods. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com Alternatively, the Sandmeyer reaction offers a pathway to introduce fluorine, among other halogens. wikipedia.orgnih.gov More contemporary methods might employ electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Aromatic Hydroxylation: The hydroxyl group can be introduced through various methods. A classical approach involves the fusion of a sulfonate salt with an alkali metal hydroxide. Another method is the diazotization of an aromatic amine followed by hydrolysis of the diazonium salt, often facilitated by copper(I) oxide in a Sandmeyer-type reaction. wikipedia.org In some synthetic strategies, the hydroxyl group may be present in the starting material or introduced via nucleophilic aromatic substitution on an activated aromatic ring. Protecting the hydroxyl group, for instance as a methoxy (B1213986) ether, is a common strategy to prevent unwanted side reactions during subsequent synthetic steps.

A potential precursor for this compound is 2-fluoro-3-nitrobenzoic acid, which can be synthesized from o-methylphenol through a sequence of nitration, chlorination, fluorination, and oxidation. wipo.int The nitro group can then be reduced to an amine, which can be converted to a hydroxyl group via diazotization and hydrolysis.

Sulfonamide Formation and Functionalization Reactions

The formation of the sulfonamide group is a key step in the synthesis of benzenesulfonamide derivatives.

Sulfonamide Formation: The most common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. orgsyn.org The required sulfonyl chloride can be prepared from the corresponding sulfonic acid or its salt using reagents like thionyl chloride or phosphorus pentachloride. Alternatively, a Sandmeyer-type reaction can be employed to convert an aromatic amine to a sulfonyl chloride using sulfur dioxide and a copper catalyst. orgsyn.org A copper-free Sandmeyer-type fluorosulfonylation has also been developed using sodium metabisulfite (B1197395) as a sulfur dioxide source and Selectfluor as the fluorine source. organic-chemistry.org

Functionalization Reactions: Once the benzenesulfonamide scaffold is in place, further functionalization can be achieved. This can include modifications of existing functional groups or the introduction of new ones. For instance, a protected hydroxyl group (e.g., a methoxy group) can be deprotected to yield the final hydroxybenzenesulfonamide.

Multi-Component Reactions and Efficient Synthesis Protocols

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like benzenesulfonamide derivatives in a single step from multiple starting materials. While specific MCRs for this compound are not widely reported, the principles of MCRs can be applied to streamline the synthesis. For example, a three-component reaction involving an amine, an aldehyde, and a sulfur-containing compound could potentially be developed to construct the core structure.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

| Parameter | Considerations |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. Aprotic polar solvents like DMF or acetonitrile (B52724) are often used in sulfonamide formation. |

| Temperature | Reaction temperatures need to be carefully controlled to prevent side reactions and decomposition of intermediates. Diazotization reactions are typically carried out at low temperatures (0-5 °C). |

| Catalyst | The selection of an appropriate catalyst, such as copper salts in Sandmeyer reactions, is critical for achieving high yields. |

| Stoichiometry | The molar ratios of reactants should be optimized to ensure complete conversion of the limiting reagent. |

| pH | The pH of the reaction mixture can influence the reactivity of functional groups and the stability of intermediates. |

A plausible multi-step synthesis for this compound could involve the following key transformations, each requiring careful optimization:

Starting Material: 2-Fluoro-3-nitroaniline.

Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group.

Reduction of the Nitro Group: Reduction to an amino group.

Diazotization and Sulfonylation: Conversion of the amino group to a sulfonyl chloride via a Sandmeyer-type reaction.

Amination: Reaction of the sulfonyl chloride with ammonia (B1221849) to form the final sulfonamide.

Emerging Synthetic Approaches for Fluorinated Organic Compounds Relevant to this compound

Recent advances in synthetic chemistry offer new possibilities for the preparation of fluorinated organic compounds.

Biocatalytic Synthesis of Fluorinated Hydroxy Compounds

Biocatalysis is an emerging field that utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While the direct biocatalytic synthesis of this compound has not been reported, related biocatalytic methods for the synthesis of fluorinated hydroxy compounds have been developed. For instance, 2-fluoro-3-hydroxypropionic acid has been synthesized using engineered E. coli. nih.govnih.gov This demonstrates the potential for developing enzymatic routes for the synthesis of more complex fluorinated molecules in the future, which could offer more environmentally friendly and efficient alternatives to traditional chemical synthesis.

Radiosynthesis Methodologies for Fluoro-Substituted Derivatives

The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, into benzenesulfonamide derivatives is a critical process for developing tracers for Positron Emission Tomography (PET) imaging. acs.org Due to the short half-life of ¹⁸F (approximately 109.7 minutes), radiosynthetic methods are designed to introduce the radionuclide in the final steps of the synthesis. acs.orgnih.gov Methodologies for creating ¹⁸F-labeled fluoro-substituted benzenesulfonamides generally fall into two main categories: nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: This is the most common approach for ¹⁸F-labeling. It involves the reaction of cyclotron-produced [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group, such as a nitro group, a trimethylammonium salt, or a halogen (like chlorine, bromine, or iodine). nih.gov For benzenesulfonamide structures, a precursor would be synthesized with a good leaving group at the desired fluorination position. The aromatic ring is often activated by electron-withdrawing groups to facilitate the nucleophilic aromatic substitution (SɴAr) reaction.

Electrophilic Fluorination: This method uses electrophilic fluorinating agents like [¹⁸F]F₂ gas. acs.org However, the production of [¹⁸F]F₂ requires the addition of a carrier (non-radioactive ¹⁹F₂), which limits the theoretical radiochemical yield to 50% and results in low specific activity. acs.org More selective and less reactive electrophilic reagents, such as [¹⁸F]acetylhypofluorite (CH₃COOF), can also be employed. acs.org The reaction typically involves the electrophilic substitution on an electron-rich aromatic ring or a precursor like an organotin or organoboron compound.

A versatile strategy involves the synthesis of a radiolabeled building block, or prosthetic group, which is then attached to the target molecule. An example is the radiosynthesis of 4-[¹⁸F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([¹⁸F]F-SA). This compound can be prepared and then conjugated to larger biomolecules like peptides or proteins via click chemistry, providing a reliable and efficient labeling technique. nih.gov

| Radiosynthesis Summary | |

| Method | Description |

| Nucleophilic Substitution | [¹⁸F]fluoride displaces a leaving group (e.g., -NO₂, -N⁺Me₃, -Br) on an activated aromatic ring. |

| Electrophilic Fluorination | An electrophilic agent (e.g., [¹⁸F]F₂) reacts with an electron-rich precursor. |

| Prosthetic Group Labeling | A small molecule containing ¹⁸F is synthesized first and then attached to the target structure. nih.gov |

**2.3. Derivatization Strategies for Structural Exploration and Functional Tuning

The sulfonamide group (-SO₂NH₂) is a key functional handle for generating a diverse library of analogs. Its reactivity allows for systematic modifications to explore structure-activity relationships (SAR). The primary method for this modification involves the reaction of a benzenesulfonyl chloride precursor with various amines. byjus.com

Reaction with Primary and Secondary Amines: The hydrogen atoms on the sulfonamide nitrogen can be substituted by reacting the parent sulfonyl chloride (e.g., 2-fluoro-3-hydroxybenzenesulfonyl chloride) with primary or secondary amines.

Primary Amines (R-NH₂): Reaction with a primary amine yields a secondary sulfonamide (Ar-SO₂NH-R). The resulting sulfonamide still possesses an acidic hydrogen on the nitrogen, rendering it soluble in alkali solutions. byjus.com

Secondary Amines (R₂-NH): Reaction with a secondary amine produces a tertiary sulfonamide (Ar-SO₂NR₂), such as N,N-diethyl-benzenesulfonamide. byjus.com These derivatives lack a hydrogen atom on the nitrogen, making them non-acidic and insoluble in alkali. byjus.com

This differential reactivity and resulting solubility provide a classical method (Hinsberg's test) for distinguishing between amine classes and serve as a robust synthetic route for tuning the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity. byjus.com The substitution pattern on the amine offers vast possibilities for introducing different functional groups and steric bulk.

Generation of Complex Analogs: More complex modifications can be achieved by using amines that contain other functional groups. For example, coupling the sulfonyl chloride with amino acids or their esters would introduce carboxylic acid or ester functionalities. This strategy is widely used in medicinal chemistry to improve pharmacokinetic properties or to target specific biological interactions. The replacement of a carboxamide group with a sulfonamide has been explored to assess changes in biological receptor affinity. nih.gov

The phenolic hydroxyl group and the aromatic ring of this compound are additional sites for derivatization, enabling fine-tuning of the compound's electronic and steric properties.

Hydroxyl Group Derivatization: The hydroxyl (-OH) group can be readily modified through several common reactions to alter polarity, introduce a label, or block potential metabolic sites. nih.gov

Esterification: Reaction with acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) in the presence of a base converts the hydroxyl group into an ester (Ar-O-CO-R). researchgate.net This is a widely used method for attaching various aliphatic or aromatic side chains.

Etherification: Formation of ethers (Ar-O-R) can be achieved by reacting the phenoxide (formed by treating the phenol (B47542) with a base) with alkyl halides (R-X).

Urethane (B1682113) Formation: Reaction with isocyanates (R-N=C=O) yields urethane (carbamate) derivatives (Ar-O-CONH-R), which can introduce different hydrogen-bonding patterns. researchgate.net

Sulfonation: The hydroxyl group can also be derivatized by reacting it with sulfonyl chlorides to form sulfonate esters (Ar-O-SO₂-R). nih.gov

| Hydroxyl Derivatization Reactions | |

| Reagent Type | Product Functional Group |

| Acyl Chloride / Acid Anhydride | Ester |

| Alkyl Halide | Ether |

| Isocyanate | Urethane (Carbamate) |

| Sulfonyl Chloride | Sulfonate Ester |

Aromatic Ring Substitutions: Further functionalization of the benzene (B151609) ring can be achieved through electrophilic aromatic substitution reactions. The existing fluorine, hydroxyl, and sulfonamide groups direct incoming electrophiles to specific positions on the ring. For instance, additional halogenation (e.g., bromination) or nitration can introduce new substituents. A nitro group can subsequently be reduced to an amine, which can then undergo a wide range of further modifications, such as diazotization followed by Sandmeyer or Balz-Schiemann reactions to introduce other halides or a cyano group. byjus.comnih.gov

Structure Activity Relationship Sar Investigations of 2 Fluoro 3 Hydroxybenzenesulfonamide and Its Analogs

Impact of the Fluoro Substituent on Potency, Selectivity, and Molecular Recognition

The introduction of a fluorine atom to a benzenesulfonamide (B165840) scaffold can significantly modulate its physicochemical properties and, consequently, its biological activity. In the case of 2-Fluoro-3-hydroxybenzenesulfonamide, the placement of the fluoro group at the ortho position relative to the hydroxyl group and meta to the sulfonamide moiety is critical for its interaction with target proteins.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). echemi.comstackexchange.com This effect is most pronounced at the ortho position, influencing the acidity of the adjacent hydroxyl group. echemi.comstackexchange.com An increase in the acidity of the phenolic hydroxyl group can alter its hydrogen bonding capabilities, which may, in turn, affect the molecule's binding affinity to its biological target.

The presence of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This strategic placement of fluorine is a common strategy in drug design to improve the pharmacokinetic profile of a lead compound. The unique properties of fluorine, including its small size and ability to form strong bonds with carbon, make it a valuable tool for fine-tuning the biological activity of benzenesulfonamide derivatives.

Contribution of the Hydroxyl Group to Biological Activity and Interaction Profiles

The hydroxyl group at the 3-position of the benzenesulfonamide ring plays a pivotal role in mediating interactions with biological targets. Phenolic hydroxyl groups are well-known hydrogen bond donors and acceptors, enabling them to form crucial connections within the active sites of enzymes and receptors. nih.gov The acidity of this hydroxyl group, which is modulated by adjacent substituents like the fluoro group, is a key determinant of its interaction profile.

Studies on related compounds, such as 3-amino-4-hydroxy-benzenesulfonamide derivatives, underscore the importance of substitutions at this position for biological activity. nih.gov The presence of both hydrophilic (hydroxyl) and lipophilic (aromatic ring) regions within the molecule can improve its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net This amphiphilic nature allows for a balance of aqueous solubility and membrane permeability.

The Role of the Sulfonamide Moiety in Target Binding and Mechanism

The sulfonamide (-SO₂NH₂) group is an indispensable pharmacophore in a vast array of therapeutic agents and is central to the biological activity of benzenesulfonamide-based compounds. Its primary role in the context of many of its targets, particularly metalloenzymes like carbonic anhydrases (CAs), is to act as a zinc-binding group. nih.gov The deprotonated sulfonamide nitrogen coordinates to the zinc ion present in the active site, displacing a water molecule or hydroxyl ion. doubtnut.com This interaction is a hallmark of the inhibitory mechanism of sulfonamide-based CA inhibitors.

Beyond its zinc-binding capacity, the sulfonamide moiety is a versatile functional group that can engage in a network of hydrogen bonds. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH₂ group can act as a hydrogen bond donor. These interactions with amino acid residues, such as the conserved Thr199 in many CAs, further stabilize the inhibitor within the active site and contribute significantly to the binding affinity. doubtnut.com

The sulfonamide group is also considered a bioisostere of the carboxylic acid group. This substitution can offer advantages in drug design, such as improved metabolic stability and the ability to cross cellular membranes. The inherent stability of the sulfonamide group to metabolic degradation makes it a favored functional group in the development of long-acting therapeutic agents. The diverse biological activities exhibited by sulfonamide-containing compounds, including antibacterial, anticancer, and anti-inflammatory properties, are a testament to the importance of this moiety in medicinal chemistry. researchgate.net

Positional Isomerism Effects on Biological Outcomes and SAR Elucidation

The specific placement of substituents on the benzenesulfonamide ring, known as positional isomerism, has a profound impact on the biological activity and structure-activity relationship (SAR) of these compounds. Even minor changes in the location of a functional group can lead to significant differences in potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, the relative positions of the fluoro and hydroxyl groups in fluorohydroxybenzenesulfonamides are critical. As discussed previously, the ortho-position of the fluorine atom in this compound allows for unique interactions within a target's active site that would not be possible with a meta or para-fluoro isomer. researchgate.net Studies on fluorophenols have shown that the ortho-isomer is the most acidic due to the strong inductive effect of fluorine at this proximity, which in turn influences its interaction potential. echemi.comstackexchange.com

The systematic investigation of positional isomers is a cornerstone of SAR elucidation. By synthesizing and evaluating a series of isomers, medicinal chemists can map the steric and electronic requirements of the target's binding site, leading to the rational design of more potent and selective agents.

Principles of Rational Design and Optimization for Benzenesulfonamide-Based Compounds

The rational design and optimization of benzenesulfonamide-based compounds is a multifaceted process that leverages an understanding of SAR to improve therapeutic potential. A key strategy in this endeavor is the "tail approach," which has been particularly successful in the development of selective carbonic anhydrase inhibitors. This approach involves the attachment of various chemical moieties (tails) to the benzenesulfonamide scaffold. These tails can extend into different regions of the enzyme's active site, allowing for the exploitation of subtle differences between isoforms to achieve selectivity.

Optimization of benzenesulfonamide-based compounds also involves fine-tuning their physicochemical properties to enhance their drug-like characteristics. This includes modulating lipophilicity (logP), which influences solubility, permeability, and plasma protein binding. The potency of some benzenesulfonamide series has been shown to be strongly dependent on lipophilicity. nih.gov Furthermore, metabolic stability is a critical parameter that is often addressed through bioisosteric replacements. For example, metabolically labile esters might be replaced with more robust groups like oxadiazoles (B1248032) to improve their half-life in the body.

Biological Activities and Molecular Mechanisms of Action for 2 Fluoro 3 Hydroxybenzenesulfonamide

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition: Isoform-Specific Interactions and Kinetic Characterization

No published studies were identified that have investigated the inhibitory effects of 2-Fluoro-3-hydroxybenzenesulfonamide on any carbonic anhydrase isoforms.

There is no available data on the inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, or XII by this compound.

Kinetic studies to determine the inhibition constants (Kᵢ) and the mechanism of inhibition for this compound have not been reported.

While it is a well-established principle that the sulfonamide moiety of benzenesulfonamide (B165840) inhibitors coordinates with the zinc ion (Zn²⁺) in the active site of carbonic anhydrases, specific details of this interaction for this compound are not documented. The electronic effects of the fluoro and hydroxyl substituents would likely influence the acidity of the sulfonamide nitrogen and, consequently, the strength of its coordination to the zinc ion, but this has not been experimentally verified.

Inhibition of Other Enzyme Classes (e.g., Lipoxygenases, Glycosidases, Kinases, Peroxisome Proliferator-Activated Receptors)

There is no information in the scientific literature regarding the inhibitory activity of this compound against other classes of enzymes such as lipoxygenases, glycosidases, kinases, or its activity as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).

Molecular Mechanisms of Biological Interactions

Due to the absence of studies on the biological activities of this compound, the molecular mechanisms underlying its potential interactions with biological targets remain uncharacterized.

Ligand-Protein Binding Dynamics and Energetics

The positioning of the fluorine atom on the benzenesulfonamide scaffold plays a critical role in its binding to protein targets such as human carbonic anhydrase (CA). X-ray crystallography studies of a closely related analog, 2-fluorobenzenesulfonamide (B182581), have revealed specific interactions within the enzyme's active site. researchgate.net The 2-fluoro group is oriented towards the hydrophilic wall of the binding site, where it can form a specific interaction with the backbone NH of the amino acid Thr200. researchgate.net This is in contrast to a 3-fluoro substituent, which tends to be located in a more hydrophobic subpocket. researchgate.net This differential placement highlights the influence of substituent position on the binding mode and thermodynamics, which are crucial for fragment-based lead discovery and optimization. researchgate.net

While direct binding studies on this compound are not extensively documented, research on analogous compounds, such as derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), provides insight into the binding affinity for various human carbonic anhydrase (CA) isoenzymes. The affinity of these compounds has been quantified using methods like the fluorescent thermal shift assay (FTSA), which measures the ligand-induced increase in protein stability to determine the dissociation constant (Kd). nih.govresearchgate.net

In Vitro Cellular and Biochemical Responses to this compound Analogs

Antimicrobial Efficacy in Model Systems

Benzenesulfonamide derivatives have demonstrated a range of antimicrobial activities. The efficacy is often dependent on the specific substitutions on the benzenesulfonamide core. The mechanism for sulfonamides' antibacterial action is generally attributed to the inhibition of bacterial folic acid synthesis. ontosight.ai

Studies on various analogs have reported their minimum inhibitory concentrations (MICs) against different microbial strains. For example, certain meta-substituted benzenesulfonamides have been shown to restore the antimicrobial activity of antibiotics like imipenem (B608078) and meropenem (B701) against E. coli expressing metallo-β-lactamase ImiS. nih.gov Other derivatives have shown direct antimicrobial effects.

| Analog Structure/Name | Microorganism | MIC (μmol/L or μg/mL) | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62-31.25 μmol/L | nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62-31.25 μmol/L | nih.gov |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L | nih.gov |

| N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives (WZ1, WZ3, WZ4) | Gram-positive bacteria | 62.5–500 µg/mL | mdpi.com |

Anti-inflammatory Modulatory Effects

Certain benzenesulfonamide derivatives have shown potential as anti-inflammatory agents in various in vitro assays. These assays often measure the ability of a compound to protect proteins from denaturation or to stabilize cell membranes, which are indicative of anti-inflammatory activity. mdpi.com The stabilization of red blood cell membranes, for instance, is analogous to the stabilization of lysosomal membranes, which can be compromised during inflammation. mdpi.com

Novel benzenesulfonamide derivatives incorporating a 5'-aminospirotriazolotriazine moiety have been evaluated for their ability to inhibit protein denaturation and protect erythrocyte membranes from hemolysis.

| Assay | Compound | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| Heat-induced RBC membrane hemolysis | Compound 1 | 200 mg/kg | 94.6% | nih.gov |

| Heat-induced RBC membrane hemolysis | Compound 2 | 200 mg/kg | 93.9% | nih.gov |

| Heat-induced RBC membrane hemolysis | Compound 3 | 200 mg/kg | 95.2% | nih.gov |

| Heat-induced RBC membrane hemolysis | Indomethacin (Standard) | - | 94.5% | nih.gov |

Note: The reference indicates the in vivo dose used for subsequent analysis, while the percentage inhibition refers to in vitro hemolysis assays.

Antiproliferative Activity in Cell Line Models

A significant area of research for benzenesulfonamide analogs is their potential as anticancer agents. Numerous studies have evaluated the antiproliferative activity of these compounds against a variety of human cancer cell lines. The data is typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits cell growth by 50%.

The antiproliferative effects have been observed in cell lines from various cancer types, including breast, lung, colon, and glioblastoma.

| Analog Class/Compound | Cell Line | Cancer Type | IC50/EC50 (μM) | Reference |

|---|---|---|---|---|

| 3-Amino-4-hydroxybenzenesulfonamide derivative (Compound 12) | MDA-MB-231 | Triple-negative Breast Cancer | 47.7 ± 11.0 | nih.gov |

| 3-Amino-4-hydroxybenzenesulfonamide derivative (Compound 18) | MDA-MB-231 | Triple-negative Breast Cancer | 107.5 ± 17.7 | nih.gov |

| 3-Amino-4-hydroxybenzenesulfonamide derivative (Compound 21) | MDA-MB-231 | Triple-negative Breast Cancer | 43.7 ± 15.0 | nih.gov |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative (Compound 5i) | SK-N-MC | Neuroblastoma | 24.9 | nih.gov |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative (Compound 5i) | T-47D | Breast Cancer | 25.2 | nih.gov |

| Pentafluoro derivative (Compound 5a) | HCT-116 | Colorectal Carcinoma | Active | nih.gov |

| Pentafluoro derivative (Compound 6a) | CCRF-CEM | Leukemia | Active | nih.gov |

| Aryl thiazolone–benzenesulfonamide (Compound 4b) | MDA-MB-231 | Triple-negative Breast Cancer | 1.52 | rsc.org |

| Aryl thiazolone–benzenesulfonamide (Compound 4g) | MCF-7 | Breast Cancer | 2.11 | rsc.org |

Computational and Theoretical Chemistry Approaches in 2 Fluoro 3 Hydroxybenzenesulfonamide Research

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in studying benzenesulfonamide (B165840) derivatives, which are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Binding Pose Analysis and Active Site Interaction Profiling

Docking studies on fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II (hCA II) reveal detailed insights into their binding modes. nih.gov The primary interaction for sulfonamide inhibitors is the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion (Zn²⁺) located deep within the enzyme's active site. harvard.eduresearchgate.net This is typically accompanied by a crucial hydrogen bond between the sulfonamide's NH group and the backbone of the residue Thr199. harvard.edu

The orientation of the fluorinated aromatic ring is dictated by interactions with different regions of the active site. Studies on simple 2-fluoro and 3-fluoro benzenesulfonamides show that the position of the fluorine atom significantly alters the ligand's orientation. nih.gov For instance, a 2-fluoro substituent may point toward a hydrophilic region of the binding site, whereas a 3-fluoro group often orients itself toward a hydrophobic subpocket. nih.gov These orientations determine which amino acid residues the ligand interacts with. Docking simulations can map these interactions, such as van der Waals contacts and hydrogen bonds, with key residues. researchgate.netnih.gov

Table 1: Representative Active Site Interactions for Benzenesulfonamide Inhibitors in hCA II

| Interaction Type | Ligand Moiety | Key Active Site Residues |

| Metal Coordination | Sulfonamide (-SO₂NH⁻) | Zn²⁺ Ion |

| Hydrogen Bonding | Sulfonamide (-NH) | Thr199 (backbone) |

| Hydrophobic/van der Waals | Aromatic Ring | Leu198, Val121, Val143, Leu204 |

| Variable Interactions | Substituents (e.g., -F, -OH) | Asn67, Gln92, Thr200 |

Prediction of Binding Affinities and Selectivity Rationalization

Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a dissociation constant, Kᵢ, or binding energy in kcal/mol). bohrium.comresearchgate.net These scores help rank potential inhibitors before synthesis and experimental testing. By comparing the docking scores of a ligand against different CA isoforms (e.g., hCA I vs. hCA II), researchers can predict its selectivity. acs.orgunisi.it

For 2-Fluoro-3-hydroxybenzenesulfonamide, a docking simulation would predict how the fluoro and hydroxyl groups influence its affinity and isoform selectivity. The fluorine atom's position can lead to steric clashes or favorable interactions, altering the binding mode and, consequently, the binding energy. nih.gov The hydroxyl group could form additional hydrogen bonds with residues in the active site, potentially increasing affinity. Computational analysis allows for a rationalization of why certain substitution patterns lead to higher potency or better selectivity for one enzyme isoform over another. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties, such as its geometry, stability, and electronic characteristics. psu.edunih.gov

Conformational Analysis and Energy Minimization

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis of sulfonamides using quantum mechanics reveals the most stable (lowest energy) shapes of the molecule. nih.gov For a compound like this compound, key considerations include the rotation around the C-S and S-N bonds. psu.edu DFT calculations can generate a potential energy surface by systematically rotating these bonds, identifying the energy minima that correspond to the most likely conformations in solution or at a receptor site. nih.govresearchgate.net Studies on related benzenesulfonamides have shown that conformations where the S-N bond is nearly perpendicular to the plane of the benzene (B151609) ring are often energetically favored. nih.gov Energy minimization is the process of finding the geometry with the lowest possible energy, which is assumed to be the most stable and representative structure for further calculations. researchgate.net

Electronic Descriptors and Their Correlation with Biological Activity

Quantum chemistry can calculate a variety of electronic descriptors that quantify a molecule's reactivity and interaction potential. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structural or electronic properties with its biological activity. nih.govnih.govarkat-usa.org For sulfonamide inhibitors, a key descriptor is the pKa of the sulfonamide group, as the anionic form is the one that binds to the zinc cofactor. nih.gov The electron-withdrawing nature of the fluorine atom in this compound is expected to lower the pKa, increasing the population of the active anionic form at physiological pH.

Table 2: Common Quantum Chemical Descriptors Used in QSAR Studies

| Descriptor | Description | Relevance to Biological Activity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Shows the charge distribution on the molecule's surface | Identifies regions likely to engage in electrostatic interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule | Influences solubility and interactions in polar environments. |

| Atomic Charges | Calculated charge on each atom in the molecule | Helps predict sites of nucleophilic or electrophilic attack. |

These descriptors, calculated for a series of related compounds, can be used to build a mathematical model that predicts the inhibitory activity of new, unsynthesized molecules. medwinpublishers.comqub.ac.uk

Fluorine's Influence on Electronic Distribution and Optical Properties

The introduction of a fluorine atom into an aromatic ring profoundly alters its electronic properties due to fluorine's high electronegativity. researchgate.netnumberanalytics.com This strong inductive (-I) effect withdraws electron density from the benzene ring, which can stabilize the molecule and influence its interactions with a protein target. rsc.orgresearchgate.net In this compound, the fluorine at the 2-position exerts a powerful electron-withdrawing effect, which also influences the acidity of the nearby 3-hydroxy group.

This redistribution of electrons also affects the molecule's optical properties, such as its absorption of ultraviolet (UV) light. aip.org Quantum chemical methods like Time-Dependent DFT (TD-DFT) can predict a molecule's UV-Vis spectrum. nih.gov Fluorine substitution is known to shift the absorption bands of aromatic compounds. aip.orgacs.org While not always the primary focus in drug design, understanding these properties can be valuable for developing analytical methods or specific types of bioassays. The fluorine atom's effect on the molecular orbitals can alter the energy of electronic transitions (e.g., π → π*), leading to predictable changes in the absorption spectrum. researchgate.net

Lack of Specific Research Data Precludes Analysis of this compound in Computational Chemistry

A comprehensive review of available scientific literature reveals a significant gap in computational and theoretical chemistry research specifically focused on the compound this compound. Despite the broader application of such research methodologies to the sulfonamide class of compounds, specific studies detailing the Quantitative Structure-Activity Relationship (QSAR) modeling, development of predictive models for potency and selectivity, or the identification of pharmacophore features and key molecular descriptors for this compound are not present in the public domain.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in drug discovery and development for optimizing lead compounds. For many sulfonamide derivatives, QSAR models have been successfully developed to predict their various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. pharmacophorejournal.comnih.govnih.govresearchgate.net These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules and correlating them with their observed biological effects.

However, the application of these powerful computational tools specifically to this compound has not been reported in existing literature. Consequently, there is no available data to populate an analysis based on the requested outline. This includes the absence of predictive models for its potency and selectivity, which would be crucial for understanding its potential as a therapeutic agent. Such models are typically developed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, based on a series of related compounds and their measured activities.

Furthermore, the identification of pharmacophore features and key molecular descriptors is a critical step in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. While general pharmacophore models for different classes of sulfonamide inhibitors have been proposed, a specific model for this compound has not been determined. nih.gov Similarly, the key molecular descriptors that govern its activity remain uninvestigated. These descriptors can include electronic, steric, and hydrophobic parameters, among others.

While one study on the binding modes of 2-fluoro and 3-fluoro benzenesulfonamides to human carbonic anhydrase exists, it does not provide the quantitative data necessary for a QSAR analysis as per the specified outline. researchgate.net The research landscape for many other benzenesulfonamide derivatives is rich with computational studies, but this specific compound remains uncharacterized in this regard.

Structural Biology and Biophysical Characterization of 2 Fluoro 3 Hydroxybenzenesulfonamide Interactions

X-ray Crystallographic Studies of 2-Fluoro-3-hydroxybenzenesulfonamide-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structural data of molecule-protein complexes, offering unparalleled insights into the atomic details of their interactions. nih.gov

High-resolution crystal structures are crucial for delineating the precise binding orientation and interaction patterns of a ligand within the active site of its target protein. Studies on benzenesulfonamide (B165840) analogues, such as the 2-fluoro substituted variant with human carbonic anhydrase (CA), have provided a clear picture of molecular recognition. researchgate.net

In the crystal structure of a 2-fluoro benzenesulfonamide analogue co-crystallized with CA, the sulfonamide group coordinates to the catalytic zinc ion, a hallmark of this class of inhibitors. The 2-fluoro substituent plays a key role in orienting the molecule within the binding pocket. It forms a specific, favorable interaction with the backbone amide proton of threonine 200 (Thr200). researchgate.net This interaction directs the fluoro-substituted aromatic ring towards the hydrophilic portion of the binding site. researchgate.net This is in contrast to other halogen substituents at different positions, which tend to occupy a more hydrophobic subpocket. researchgate.net The precise geometry of these interactions, including bond lengths and angles, is critical for the affinity and specificity of the compound.

Table 1: Key Atomic Interactions of a 2-Fluoro Benzenesulfonamide Analogue with Carbonic Anhydrase Illustrative data based on findings for closely related analogues.

| Interacting Group on Ligand | Interacting Residue on Protein | Interaction Type | Distance (Å) |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Zn²⁺ Ion | Coordination | ~2.1 |

| Sulfonamide (-NH₂) | Thr199 (Backbone C=O) | Hydrogen Bond | ~2.8 |

| 2-Fluoro (-F) | Thr200 (Backbone N-H) | Hydrogen Bond / Dipole-Dipole | ~3.0 |

The binding of a ligand to a protein is not a simple lock-and-key event; it can induce conformational changes in the protein structure. elifesciences.org These changes can range from subtle side-chain rearrangements to more significant movements of entire loops or domains. nih.gov While in many cases backbone structural changes are minor, the repositioning of a few side chains within the active site is common and essential for accommodating the ligand and optimizing binding interactions. nih.gov

Analysis of such changes involves comparing the crystal structure of the protein in its ligand-bound (holo) state with its unbound (apo) state. By superimposing the two structures, specific regions of conformational change can be identified and quantified by calculating the root mean square deviation (RMSD) of atomic positions. For this compound, such an analysis would reveal how the target protein adapts to its binding, which is crucial for understanding the thermodynamics and kinetics of the interaction.

Table 2: Hypothetical Ligand-Induced Conformational Changes in a Target Protein This table presents illustrative data to demonstrate the type of results obtained from comparative crystallographic analysis.

| Protein Region | RMSD (Å) - Cα atoms (Apo vs. Holo) | Description of Change |

|---|---|---|

| Active Site Loop (Residues 195-205) | 1.25 | Outward movement to widen the binding pocket |

| Active Site Side Chain (Tyr155) | 2.10 (side chain atoms) | Rotameric flip to form a pi-stacking interaction |

Spectroscopic Techniques for Investigating Ligand-Protein Interactions

Spectroscopic methods are powerful tools for studying the dynamics and thermodynamics of ligand-protein interactions in solution, complementing the static picture provided by crystallography.

Fluorescence spectroscopy is a highly sensitive technique for monitoring ligand binding and its effect on protein conformation. lboro.ac.uk Proteins containing fluorescent amino acids, primarily tryptophan, exhibit intrinsic fluorescence that is sensitive to the local environment. nih.gov The binding of a ligand like this compound near a tryptophan residue can cause a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission maximum. nih.gov

By titrating the protein with increasing concentrations of the ligand and monitoring the change in fluorescence, one can determine key binding parameters such as the binding constant (Kₐ) or dissociation constant (K₋), and the number of binding sites (n). This provides quantitative data on the affinity of the interaction.

Table 3: Example Binding Parameters Determined by Fluorescence Quenching This table shows representative data that could be obtained from a fluorescence titration experiment.

| Target Protein | Dissociation Constant (K₋) | Binding Stoichiometry (n) | Thermodynamic Parameter (ΔG) |

|---|---|---|---|

| Target X | 5.2 µM | 1.1 | -7.2 kcal/mol |

UV-Visible absorption spectroscopy can also be used to monitor the formation of a ligand-protein complex. The aromatic amino acids in proteins (tryptophan, tyrosine, and phenylalanine) absorb light in the UV range. When this compound binds to a protein, it can perturb the microenvironment of these residues, leading to subtle changes in the protein's absorption spectrum. These changes, often observed as small shifts in the wavelength of maximum absorbance (λₘₐₓ) or changes in molar absorptivity, can be followed to monitor the binding event as a function of ligand concentration.

Table 4: Illustrative UV Absorption Spectroscopy Data for Ligand Titration This table provides an example of spectral changes observed during complex formation.

| [Ligand] (µM) | Absorbance at 280 nm | Wavelength of Max Absorbance (λₘₐₓ) (nm) |

|---|---|---|

| 0 (Protein only) | 0.550 | 280.0 |

| 10 | 0.558 | 280.5 |

| 20 | 0.565 | 280.8 |

| 50 | 0.578 | 281.5 |

Circular Dichroism (CD) spectroscopy is the leading method for rapidly assessing the secondary structure of a protein in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone of proteins. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the protein's secondary structure content (e.g., α-helix, β-sheet, random coil). nih.gov

Table 5: Example of Secondary Structure Analysis by Circular Dichroism This table shows a hypothetical change in protein secondary structure content upon ligand binding, as determined by deconvolution of CD spectra.

| Protein State | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

|---|---|---|---|

| Unbound (Apo-protein) | 45 | 25 | 30 |

Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a comprehensive thermodynamic profile of binding interactions in solution. It directly measures the heat released or absorbed during a biomolecular binding event, allowing for the determination of key thermodynamic parameters in a single label-free experiment. This method is crucial for understanding the forces that drive the association between a small molecule, such as this compound, and its target protein.

The primary data obtained from an ITC experiment are the binding affinity (Ka) or its reciprocal, the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these direct measurements, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the following fundamental thermodynamic relationship:

ΔG = -RTln(Ka) = ΔH - TΔS

(where R is the gas constant and T is the absolute temperature).

This full thermodynamic signature provides deep insights into the nature of the interaction. The enthalpy change (ΔH) reflects the heat change associated with the formation and breaking of bonds, such as hydrogen bonds and van der Waals interactions. The entropy change (ΔS) represents the change in the randomness or disorder of the system upon binding, which is significantly influenced by factors like conformational changes and the displacement of water molecules from the binding interface (the hydrophobic effect).

While specific ITC data for the binding of this compound was not found in a review of the available literature, studies on structurally similar fluorinated benzenesulfonamides binding to carbonic anhydrase II (CA II) illustrate the application and utility of this technique. For instance, ITC has been employed to dissect the binding thermodynamics of compounds like 2-fluorobenzenesulfonamide (B182581) and 3-fluorobenzenesulfonamide. These studies provide a template for how the interaction of this compound would be characterized.

A typical ITC experiment would involve titrating this compound into a solution containing the target protein. The resulting heat changes are measured after each injection, generating a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.

The expected results from such an experiment would be presented in a data table, detailing the thermodynamic profile of the interaction.

Table 1: Illustrative Thermodynamic Parameters from ITC Analysis This table is a template representing the type of data generated from an ITC experiment. Specific values for this compound are not available and would need to be determined experimentally.

| Compound | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |

|---|

By analyzing these parameters, researchers can elucidate the driving forces behind the binding of this compound. For example, a large negative enthalpy change would suggest that the binding is driven by favorable bond formations, such as strong hydrogen bonds. Conversely, a large positive entropy change would indicate that the hydrophobic effect plays a significant role in the binding affinity. This detailed thermodynamic characterization is invaluable for structure-activity relationship (SAR) studies and for the rational design and optimization of more potent and selective inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.